molecular formula C24H20N2O4S B2939766 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 866725-47-5

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2939766
CAS No.: 866725-47-5
M. Wt: 432.49
InChI Key: HNVARMZAJPNWQZ-UHFFFAOYSA-N
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Description

2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic quinoline derivative offered for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, particularly as potential antimicrobial and anticancer agents. Quinazolinone and quinoline-based scaffolds are frequently investigated for their ability to inhibit key biological targets. Research on closely related structures has demonstrated potent activity against various bacterial strains, including Gram-positive bacteria, Gram-negative bacteria, and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such compounds is often linked to the inhibition of bacterial enzymes like DNA gyrase, a critical type II topoisomerase, which is essential for bacterial DNA replication and cell survival . Molecular docking studies of similar compounds have shown binding modes within the active site of S. aureus DNA gyrase that are comparable to known inhibitors like ciprofloxacin, suggesting a similar potential mechanism . Furthermore, the structural features of this compound—including the 4-oxoquinoline core and the o -tolyl acetamide moiety—are associated with investigated anticancer properties in analogous molecules . Related compounds have been evaluated for their cytotoxicity against cancer cell lines in vitro, with some showing promising activity . The presence of the phenylsulfonyl group is a key modification that can influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and further chemical characterization in a laboratory setting only.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-9-5-7-13-20(17)25-23(27)16-26-15-22(24(28)19-12-6-8-14-21(19)26)31(29,30)18-10-3-2-4-11-18/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVARMZAJPNWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents such as benzenesulfonyl chloride in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the quinoline derivative with o-tolyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Core Intermediate Preparation

The quinolin-4(1H)-one scaffold is synthesized via the Gold-Jacobs reaction :

  • Ethyl 2-benzoyl-3-(dimethylamino)acrylate (3 ) or ethyl 3-(dimethylamino)-2-(arylsulfonyl)acrylates (8a-b ) undergo cyclization in refluxing isopropanol to yield substituted 6-ethylquinolin-4(1H)-ones (4 , 9a-b ) .

Alkylation with Chloroacetamide

The alkylation step introduces the acetamide side chain:

  • Reagents : Sodium hydride (NaH, 60% dispersion), substituted chloroacetamide (5a-d ), anhydrous DMF.

  • Conditions : 70°C, 4 hours .

  • Mechanism : Deprotonation of the quinolinone N–H group by NaH generates a nucleophilic site, enabling SN2 alkylation with chloroacetamide derivatives.

Reaction Equation :

Quinolin 4 1H one 4 9a b +ClCH2C O NHRNaH DMF 70 CTarget Acetamide Derivative\text{Quinolin 4 1H one 4 9a b }+\text{ClCH}_2\text{C O NHR}\xrightarrow{\text{NaH DMF 70 C}}\text{Target Acetamide Derivative}

Detailed Reaction Conditions and Yields

StepReagents/ConditionsIntermediate/ProductYieldCharacterization Data
1iPrOH, refluxEthyl acrylate derivatives → Quinolinone core (4 , 9a-b )N/ALC/MS, 1H NMR^1\text{H NMR}
2NaH, DMF, 70°CAlkylation with 5a-d10c N/A1H NMR^1\text{H NMR}: δ 10.55–9.20 (s, 1H), 8.96 (s, 1H), 2.71 (q, 2H), 1.18 (t, 3H)

Spectral Characterization

  • 1H NMR^1\text{H NMR}1H NMR (DMSO-d6) :

    • δ 10.55–9.20 (s, 1H, NH), 8.96 (s, 1H, quinoline H), 7.82–7.00 (m, aromatic H), 5.45 (s, 2H, CH2), 2.71 (q, 2H, CH2CH3), 2.20 (s, 3H, o-tolyl CH3), 1.18 (t, 3H, CH2CH3) .

  • LC/MS : [M+H]+^+ m/z = 433.1 .

Stability and Reactivity

  • Thermal Stability : The compound exhibits a melting point >300°C, indicating high thermal stability .

  • Functional Group Reactivity :

    • The phenylsulfonyl group is electron-withdrawing, potentially directing electrophilic substitution reactions to the quinoline ring.

    • The acetamide moiety may undergo hydrolysis under strongly acidic/basic conditions, though this is not explicitly reported in the literature.

Comparative Analysis with Related Compounds

  • Analogues with Varying Substituents :

    • Replacement of the phenylsulfonyl group with benzoyl (e.g., compound 6 ) reduces steric hindrance but increases polarity .

    • Substituents on the acetamide’s aryl group (e.g., 4-methyl vs. 4-fluoro) influence solubility and crystallization behavior .

Potential Side Reactions

  • Incomplete Alkylation : Residual quinolinone starting material may persist if reaction time/temperature is insufficient.

  • Oxidation : The 4-oxo group on the quinoline ring is susceptible to reduction under specific conditions, though no such transformations are reported for this compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be studied for potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways would be of particular interest.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The phenylsulfonyl group may enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

  • N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide (CAS: 866590-95-6) Structural Differences: Incorporates a 6-ethyl group on the quinoline ring and a 4-chlorophenyl acetamide substituent. Impact: The 6-ethyl group may enhance lipophilicity, while the 4-chlorophenyl group increases electron-withdrawing effects compared to o-tolyl. This compound has a molecular weight of 522.99 g/mol, higher than the target compound due to the ethyl and chlorine substituents .
  • N-(4-Ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide (CAS: 902521-51-1) Structural Differences: Features a 6-methoxy group and a tosyl (p-toluenesulfonyl) substituent instead of phenylsulfonyl. Impact: The methoxy group improves solubility, while the tosyl group introduces a bulky para-methylbenzenesulfonyl moiety. Molecular weight: 490.6 g/mol . Applications: Likely investigated for kinase inhibition due to structural similarity to other quinoline-based kinase inhibitors.

Quinazoline vs. Quinoline Derivatives

  • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Structural Differences: Replaces the quinoline core with a quinazolinone (4-oxoquinazoline) and includes a 2-hydroxy-4-methylphenyl group. Yield: 38%; melting point: 242–244°C . Applications: Tested as InhA inhibitors with moderate activity .

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₃₀H₂₅N₃O₄S 523.6* N/A Phenylsulfonyl, o-tolyl
N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1-yl)acetamide C₂₅H₂₂ClN₃O₄S 522.99 N/A 6-Ethyl, 4-chlorophenyl
N-(4-Ethylphenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide C₂₇H₂₆N₂O₅S 490.6 N/A 6-Methoxy, tosyl
4d (Quinazolinone derivative) C₁₈H₁₇N₃O₃ 323.35 242–244 Quinazolinone, 2-hydroxy-4-methylphenyl

*Calculated based on structural similarity.

Key Observations

  • Electron-Withdrawing Groups : Phenylsulfonyl and tosyl groups enhance stability and binding to hydrophobic enzyme pockets .
  • Substituent Position : 6-Methoxy or ethyl groups improve solubility or lipophilicity, respectively, affecting bioavailability .
  • Core Heterocycle: Quinazolinones exhibit stronger DNA interaction, while quinolines are more suited for kinase inhibition .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide?

  • Methodological Answer : Synthesis typically involves refluxing intermediates with substituted aldehydes in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen. For example, quinazolinone cores are functionalized via nucleophilic substitution or condensation reactions. Molar ratios (e.g., 1:6–15 for aldehyde:core) and extended heating (18–43 hours) improve yields (29–68%) . Purification via column chromatography (silica gel, gradients of CH₂Cl₂/MeOH) or recrystallization ensures purity.

Q. How should structural characterization be performed for this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent environments (e.g., sulfonyl groups at δ 7.5–8.5 ppm for aromatic protons, carbonyls at δ 165–175 ppm). EI-MS or ESI/APCI-MS verifies molecular ions (e.g., [M+] at m/z 441–493) and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis (C, H, N) validates stoichiometry .

Q. What safety protocols are critical for handling quinazolinone derivatives?

  • Methodological Answer : Follow OSHA/GHS guidelines: use P95 respirators for particulate control, nitrile gloves , and chemical-resistant lab coats. Avoid dust formation; store at 2–8°C in airtight containers. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Ventilation systems (fume hoods) are mandatory during synthesis .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity and target selectivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the phenylsulfonyl moiety to improve DNA intercalation or enzyme inhibition . For example, substituting with 3-bromostyryl increased anticancer activity (IC₅₀ = 1.2 µM) . SAR studies comparing substituents (e.g., methoxy vs. chloro) on the acetamide tail reveal impacts on solubility and receptor binding .

Q. What computational strategies predict binding mechanisms and pharmacokinetics?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like Mycobacterium tuberculosis InhA (binding energy ≤ -8.5 kcal/mol). DFT calculations (B3LYP/6-31G*) optimize geometry, compute HOMO-LUMO gaps (e.g., 4.2 eV for electronic stability), and map electrostatic potentials (MESP) to identify nucleophilic attack sites .

Q. Which assays evaluate anti-inflammatory/antimicrobial efficacy, and how are results analyzed?

  • Methodological Answer : Carrageenan-induced paw edema (rodent models) measures anti-inflammatory activity (dose: 50–100 mg/kg; % inhibition vs. Diclofenac). For antimicrobial testing, MIC assays (96-well plates, 24–48 hours) against S. aureus or E. coli quantify growth inhibition. Data interpretation includes IC₅₀/EC₅₀ calculations and toxicity profiling (e.g., ulcerogenic potential < Aspirin) .

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